molecular formula C17H11ClN4O3S2 B3926604 1-(4-CHLOROBENZOYL)-3-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]THIOUREA

1-(4-CHLOROBENZOYL)-3-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]THIOUREA

Cat. No.: B3926604
M. Wt: 418.9 g/mol
InChI Key: OOZCPVKOMDMEMA-UHFFFAOYSA-N
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Description

1-(4-CHLOROBENZOYL)-3-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]THIOUREA is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-CHLOROBENZOYL)-3-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]THIOUREA typically involves the reaction of 4-chlorobenzoyl chloride with 4-(3-nitrophenyl)-1,3-thiazol-2-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with thiourea to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-CHLOROBENZOYL)-3-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]THIOUREA can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom in the benzoyl group can be substituted with other nucleophiles such as amines or thiols.

    Hydrolysis: The thiourea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbonyl compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines, thiols, and appropriate solvents.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 1-(4-AMINOBENZOYL)-3-[4-(3-AMINOPHENYL)-1,3-THIAZOL-2-YL]THIOUREA.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Corresponding amines and carbonyl compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-CHLOROBENZOYL)-3-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]THIOUREA would depend on its specific biological target. Generally, thioureas can interact with various enzymes and proteins, inhibiting their activity. The compound may bind to the active site of an enzyme, blocking substrate access and thus inhibiting the enzyme’s function. The nitro and thiazole groups may also play a role in its biological activity by interacting with cellular components.

Comparison with Similar Compounds

Similar Compounds

    1-(4-CHLOROBENZOYL)-3-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]UREA: Similar structure but lacks the thiourea moiety.

    1-(4-METHYLBENZOYL)-3-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]THIOUREA: Similar structure with a methyl group instead of a chlorine atom.

    1-(4-CHLOROBENZOYL)-3-[4-(3-AMINOPHENYL)-1,3-THIAZOL-2-YL]THIOUREA: Similar structure with an amino group instead of a nitro group.

Uniqueness

1-(4-CHLOROBENZOYL)-3-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]THIOUREA is unique due to the presence of both the nitro and thiazole groups, which may confer specific biological activities and chemical reactivity. The combination of these functional groups can result in a compound with distinct properties compared to its analogs.

Properties

IUPAC Name

4-chloro-N-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN4O3S2/c18-12-6-4-10(5-7-12)15(23)20-16(26)21-17-19-14(9-27-17)11-2-1-3-13(8-11)22(24)25/h1-9H,(H2,19,20,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOZCPVKOMDMEMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC(=S)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-CHLOROBENZOYL)-3-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]THIOUREA
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1-(4-CHLOROBENZOYL)-3-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]THIOUREA

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